(S)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid is a chiral compound characterized by its specific stereochemistry, denoted by the "S" in its name. It has a molecular formula of C9H16O4 and a molecular weight of approximately 188.22 g/mol. The structure includes a tert-butoxy group attached to the fourth carbon of a 2-methyl-4-oxobutanoic acid backbone, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and biochemistry .
(S)-Boc-L-leucine is a valuable building block in peptide synthesis. Its tert-butyl (Boc) protecting group safeguards the α-amino group during chain assembly and allows for selective deprotection later to form the desired peptide bond. This selective protection strategy enables the controlled formation of complex peptides with specific amino acid sequences. [Source: BLD Pharm, "(S)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid" ]
Due to its chirality, (S)-Boc-L-leucine serves as a reference compound in stereochemical studies. Its well-defined absolute configuration (S) allows researchers to compare and contrast the properties and behavior of other chiral molecules. This application is crucial in understanding the impact of chirality on various chemical and biological processes. [Source: PubChem, "(S)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid" ]
These reactions are crucial for synthesizing derivatives or modifying the compound for specific applications .
(S)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid exhibits biological activity that could be relevant in medicinal chemistry. Preliminary studies suggest potential anti-inflammatory and analgesic properties, although detailed pharmacological data is limited. Its interactions with biological systems may involve modulation of metabolic pathways, making it a candidate for further investigation in drug development .
The synthesis of (S)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid can be achieved through several methods, including:
Each method has its advantages and challenges regarding yield, purity, and scalability .
This compound has potential applications in:
The versatility of (S)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid makes it an interesting subject for research across multiple disciplines .
Several compounds share structural similarities with (S)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(R)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid | 185836-75-3 | 0.97 |
(R)-4-(Tert-butoxy)-2-ethyl-4-oxobutanoic acid | 210048-05-8 | 0.97 |
4-(Tert-butoxy)-4-oxobutanoic acid | 15026-17-2 | 0.90 |
(R)-2-(2-(Tert-butoxy)-2-oxoethyl)-4-methylpentanoic acid | 112245-04-2 | 0.97 |
Tert-butyl cyclopropanecarboxylate | 87661-20-9 | 0.93 |
These compounds highlight the uniqueness of (S)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid through variations in their side chains and functional groups, which can significantly influence their chemical behavior and biological activity .